Methyl 3-fluoro-4-methyl-1H-pyrrole-2-carboxylate
Description
Methyl 3-fluoro-4-methyl-1H-pyrrole-2-carboxylate is a fluorinated pyrrole derivative characterized by a methyl ester group at position 2, a fluorine atom at position 3, and a methyl substituent at position 4 on the pyrrole ring. Pyrrole derivatives are critical in medicinal chemistry due to their aromaticity, hydrogen-bonding capabilities, and role as bioisosteres for heterocyclic scaffolds. The fluorine atom enhances metabolic stability and electronic properties, while the methyl groups influence steric interactions and solubility .
Properties
CAS No. |
400837-76-5 |
|---|---|
Molecular Formula |
C7H8FNO2 |
Molecular Weight |
157.14 g/mol |
IUPAC Name |
methyl 3-fluoro-4-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H8FNO2/c1-4-3-9-6(5(4)8)7(10)11-2/h3,9H,1-2H3 |
InChI Key |
JAFNGNSAVLEWNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=C1F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-4-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 3-fluoro-4-methylpyrrole with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-4-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-fluoro-4-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-4-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design.
Comparison with Similar Compounds
Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (Compound 215)
Structural Differences :
- Core : Both compounds share a pyrrole ring but differ in substituents. Compound 215 has a 3-fluoro-2-iodobenzoyl group at position 4 and an ethyl ester at position 2, compared to the simpler methyl ester and methyl/fluoro groups in the target compound.
- Physical Properties : The ethyl ester in Compound 215 may reduce volatility and increase lipophilicity relative to the methyl ester, affecting solubility and bioavailability .
Methyl 2-Cyclopropylmethyl-5-methyloxazole-4-carboxylate
Structural Differences :
- Core : This compound replaces the pyrrole ring with an oxazole, a more electron-deficient heterocycle, altering resonance and dipole interactions.
Functional Implications :
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate
Structural Differences :
- Core : This compound features a pyrazolo[3,4-d]pyrimidine-thiophene hybrid system, contrasting with the simpler pyrrole scaffold.
- Substituents: Dual fluorine atoms and a chromenone group enhance π-π stacking and metabolic resistance, while the thiophene carboxylate introduces sulfur-mediated electronic effects.
Comparative Analysis of Physical and Chemical Properties
Biological Activity
Methyl 3-fluoro-4-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a pyrrole ring substituted with a fluorine atom and a methyl group, along with a carboxylate functional group. Its molecular formula is with a molecular weight of approximately 171.17 g/mol. The presence of the fluorine atom enhances its electronic properties, making it valuable in drug design and development.
Synthesis
The compound can be synthesized through various methods, often involving the reaction of pyrrole derivatives with fluorinated reagents. These synthetic pathways are crucial for producing the compound in sufficient quantities for biological evaluation.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against drug-resistant strains of Mycobacterium tuberculosis, which is a major public health concern. The compound's mechanism involves inhibiting the mycolic acid biosynthesis pathway, crucial for the bacterial cell wall integrity .
Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| This compound | < 0.016 μg/mL | Potent against drug-resistant strains |
Cytotoxicity and Safety Profile
In addition to its antimicrobial effects, the compound has been evaluated for cytotoxicity against various human cell lines. It displayed low cytotoxicity with an IC50 greater than 64 μg/mL, indicating a favorable safety profile for potential therapeutic applications .
Table 2: Cytotoxicity Profile
| Cell Line | IC50 (μg/mL) | Remarks |
|---|---|---|
| HepG2 (liver) | > 64 | Low toxicity |
| HeLa (cervical) | > 64 | Low toxicity |
| MCF-7 (breast) | > 64 | Low toxicity |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes involved in bacterial metabolism. It acts as an inhibitor of the MmpL3 protein in M. tuberculosis, which is crucial for transporting mycolic acids across the bacterial membrane . Studies using metabolic labeling assays have confirmed its effect on disrupting mycolic acid biosynthesis.
Case Studies and Research Findings
Several studies have highlighted the compound's potential in treating infectious diseases:
- Study on Drug Resistance : A study published in August 2022 reported that this compound showed excellent activity against drug-resistant tuberculosis strains, providing a promising avenue for new treatments .
- Comparative Analysis : In comparative studies with other pyrrole derivatives, this compound demonstrated superior efficacy and lower toxicity profiles, underscoring its potential as a lead compound in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

